molecular formula C18H17FN4O B11036631 4-Amino-7-(4-fluorophenyl)-1,3-dimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one

4-Amino-7-(4-fluorophenyl)-1,3-dimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one

Cat. No.: B11036631
M. Wt: 324.4 g/mol
InChI Key: TULJWYLIYQXOQQ-UHFFFAOYSA-N
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Description

4-Amino-7-(4-fluorophenyl)-1,3-dimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one is a heterocyclic compound that belongs to the class of pyrazoloquinolines. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and materials science. The presence of the fluorophenyl group and the pyrazoloquinoline core structure imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-7-(4-fluorophenyl)-1,3-dimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the reaction of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazole ring.

    Cyclization to form the quinoline core: The pyrazole intermediate undergoes cyclization with an appropriate aromatic aldehyde or ketone to form the quinoline core.

    Introduction of the fluorophenyl group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, typically using a fluorinated benzene derivative.

    Final functionalization: The amino and methyl groups are introduced through standard amination and methylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Amino-7-(4-fluorophenyl)-1,3-dimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The amino and fluorophenyl groups can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogenating agents, alkylating agents, and acylating agents are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted quinolines, dihydroquinolines, and quinoline N-oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Amino-7-(4-fluorophenyl)-1,3-dimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one has a wide range of scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with various biological targets.

    Pharmaceuticals: It serves as a scaffold for the development of new drugs with improved efficacy and reduced side effects.

    Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and optoelectronic devices.

    Biological Studies: It is used as a probe to study enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 4-Amino-7-(4-fluorophenyl)-1,3-dimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of essential biological pathways. Additionally, it can interact with DNA and RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    4-Quinolone: A widely studied compound with significant antibacterial activity.

    Fluoroquinolones: A class of antibiotics known for their broad-spectrum antibacterial properties.

    Pyrazoloquinolines: A group of compounds with diverse biological activities, including anticancer and anti-inflammatory effects.

Uniqueness

4-Amino-7-(4-fluorophenyl)-1,3-dimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one is unique due to the combination of the pyrazoloquinoline core with the fluorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying complex biological systems.

Properties

Molecular Formula

C18H17FN4O

Molecular Weight

324.4 g/mol

IUPAC Name

4-amino-7-(4-fluorophenyl)-1,3-dimethyl-7,8-dihydro-6H-pyrazolo[3,4-b]quinolin-5-one

InChI

InChI=1S/C18H17FN4O/c1-9-15-17(20)16-13(21-18(15)23(2)22-9)7-11(8-14(16)24)10-3-5-12(19)6-4-10/h3-6,11H,7-8H2,1-2H3,(H2,20,21)

InChI Key

TULJWYLIYQXOQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=NC3=C(C(=O)CC(C3)C4=CC=C(C=C4)F)C(=C12)N)C

Origin of Product

United States

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